molecular formula C11H12ClN3O2 B3141827 3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester CAS No. 4863-57-4

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester

Cat. No.: B3141827
CAS No.: 4863-57-4
M. Wt: 253.68 g/mol
InChI Key: NAKVMKMIDXTMAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVMKMIDXTMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with propionic acid ethyl ester under specific conditions. For instance, the reaction may be carried out under an inert atmosphere using sodium tert-butoxide and tetrahydrofuran as solvents .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is usually purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium tert-butoxide, solvents such as tetrahydrofuran, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3

Biological Activity

3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The compound is synthesized through a series of reactions starting from 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. The synthesis typically involves the alkylation of the pyrrolo-pyrimidine derivative with ethyl 3-bromopropionate under phase-transfer catalysis conditions. The final product is obtained after purification steps, yielding a colorless crystalline solid with a melting point of approximately 235-237 °C .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit tumor cell proliferation. For instance, related compounds demonstrated GI50 values in the nanomolar to micromolar range against various human tumor cell lines .
  • Antiviral Properties : Pyrrolo derivatives have been evaluated for their antiviral activity, particularly against HIV. Certain structural modifications have been linked to enhanced efficacy in inhibiting viral replication .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is relevant for diabetes management. This inhibition suggests a therapeutic application in metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo derivatives is often influenced by their structural features. For example:

  • The presence of halogen substituents (like chlorine) has been associated with increased potency against specific targets.
  • The length and nature of alkyl chains can affect solubility and bioavailability, impacting overall efficacy .

Case Studies

  • Anticancer Activity : A study evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications at the 4-position significantly enhance activity against breast and lung cancer cells .
  • Antiviral Efficacy : A series of compounds derived from pyrrolo frameworks were tested for anti-HIV activity. One derivative exhibited an EC50 value of 1.65 µM, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/EC50 ValueReference
AntitumorPyrrolo[2,3-d]pyrimidine derivativeGI50 in nM to µM
AntiviralEthyl ester derivativeEC50 = 1.65 µM
Enzyme Inhibitionα-Amylase inhibitorIC50 = Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound Pyrrolo[2,3-d]pyrimidine Cl (position 4), ethyl ester (position 7) 253.69 Intermediate for kinase inhibitors; improved solubility vs. free acid
3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid methyl ester Pyrrolo[2,3-d]pyrimidine Cl (position 4), methyl ester (position 7) 239.66 Lower lipophilicity; faster hydrolysis to carboxylic acid
3-[4-(4-Trifluoromethoxyphenylamino)pyrrolo[2,3-d]pyrimidin-7-yl]propionic acid methyl ester Pyrrolo[2,3-d]pyrimidine Cl replaced with 4-CF₃O-phenylamino group 381.35 Enhanced target binding affinity; used in Bcr-abl kinase inhibition studies
6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one Pyrimidine Difluoroethyl group at position 6 160.12 Fluorine atoms enhance metabolic stability; antiviral applications
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester Pyrrolo[1,2-b]pyridazine Chlorophenylmethyl and ester modifications ~500 (estimated) Anti-inflammatory activity; ester group improves bioavailability
Key Comparative Insights :

Core Structure Influence :

  • The pyrrolo[2,3-d]pyrimidine core (target compound) is preferred for kinase inhibitor synthesis due to its planar structure and hydrogen-bonding capacity. In contrast, pyrrolo[1,2-b]pyridazine derivatives (e.g., EP 4374877 A2) exhibit distinct biological profiles, such as anti-inflammatory activity, owing to altered ring strain and electron distribution .

Substituent Effects: Chlorine vs. Trifluoromethoxy Groups: Replacement of chlorine with a 4-trifluoromethoxyphenylamino group (compound in ) increases steric bulk and electron-withdrawing effects, enhancing binding to ATP pockets in kinases . Ester Chain Length: Ethyl esters (target compound) provide a balance between stability and hydrolysis rates compared to methyl esters. For instance, the methyl ester analog hydrolyzes 20% faster under physiological conditions, limiting its utility as a prodrug .

Fluorinated Analogs :

  • Compounds like 6-(1,1-difluoroethyl)-3H-pyrimidin-4-one () demonstrate how fluorination improves metabolic stability and membrane permeability. However, their simpler pyrimidine cores lack the conformational rigidity of pyrrolo[2,3-d]pyrimidines, reducing kinase selectivity .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A general approach for analogous pyrrolo[2,3-d]pyrimidine derivatives includes:

Precursor Preparation : Coupling ethyl cyanoacetate with brominated intermediates to form substituted butanoate derivatives .

Cyclization : Using formamidine or similar agents to cyclize intermediates into the pyrrolopyrimidine core .

Chlorination : Introducing chlorine at the 4-position via reagents like POCl₃ or PCl₃ under controlled conditions .

Esterification : Propionic acid ethyl ester is introduced through nucleophilic substitution or coupling reactions.
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios using statistical Design of Experiments (DoE) to minimize side products .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl ester protons at δ ~1.2–1.4 ppm and carbonyl carbons at δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₂H₁₄ClN₃O₂ has a theoretical mass of 267.71 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related pyrrolopyrimidine derivatives .

Advanced: How can computational methods optimize synthesis pathways?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or chlorination steps .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C for coupling reactions) .
  • Virtual Screening : Simulate reaction outcomes under varying conditions (temperature, pressure) to reduce trial-and-error experimentation .

Advanced: How to resolve contradictions in kinase inhibition data between structural analogs?

Methodological Answer:

  • Comparative Binding Assays : Perform competitive inhibition studies (e.g., ELISA) using purified kinases (EGFR, CDK2) to quantify IC₅₀ values .
  • Molecular Docking : Use software like AutoDock Vina to compare binding poses of the compound and its analogs, focusing on steric clashes or hydrogen-bonding differences .
  • SAR Analysis : Systematically vary substituents (e.g., ethyl vs. methyl esters) to correlate structural features with activity trends .

Advanced: What statistical methods optimize reaction conditions for chlorinated derivatives?

Methodological Answer:

  • Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. time) to pinpoint optimal chlorination durations .
  • Taguchi Methods : Prioritize robustness by evaluating signal-to-noise ratios for critical parameters like purity .

Basic: Which biochemical pathways are targeted by this compound?

Methodological Answer:
Based on analogs, the compound likely inhibits tyrosine kinases (e.g., EGFR, VEGFR2) by binding to ATP pockets, disrupting phosphorylation cascades. Validate via:

  • Kinase Profiling Panels : Screen against a kinase library (e.g., Eurofins KinaseProfiler) .
  • Western Blotting : Measure downstream effects (e.g., reduced ERK phosphorylation in cancer cell lines) .

Advanced: How do molecular dynamics (MD) simulations predict binding affinity?

Methodological Answer:

  • Force Field Parameterization : Use AMBER or CHARMM to simulate ligand-receptor interactions over 100+ ns trajectories .
  • Binding Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate ΔG values, correlating with experimental IC₅₀ data .
  • Solvent Accessibility Analysis : Identify hydrophobic pockets where the ethyl ester group enhances binding .

Basic: How does the ethyl ester group influence solubility and reactivity?

Methodological Answer:

  • Solubility : The ester group increases lipophilicity (logP ~2.5), favoring organic solvents (e.g., DCM). Quantify via shake-flask method .
  • Reactivity : The ester acts as a leaving group in nucleophilic substitutions. Monitor hydrolysis kinetics via HPLC under acidic/basic conditions .

Advanced: How to design a comparative study of catalytic efficiency in kinase inhibition?

Methodological Answer:

  • Controlled Variables : Use identical assay conditions (pH 7.4, 25°C) and enzyme concentrations .
  • High-Throughput Screening : Employ fluorescence polarization assays to test inhibition across 96-well plates for multiple analogs .
  • Data Normalization : Express activity as % inhibition relative to a positive control (e.g., staurosporine) .

Advanced: Which computational tools analyze substituent effects on electronic properties?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • QSAR Modeling : Build regression models linking substituent descriptors (e.g., Hammett σ) to biological activity .
  • Chemoinformatics Platforms : Use RDKit or KNIME to automate descriptor extraction from SMILES strings (e.g., CCOC(=O)c1cc2c(Cl)ncnc2n1C(C)C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester

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